molecular formula C32H20N2O6 B14683962 Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis- CAS No. 32497-38-4

Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis-

Cat. No.: B14683962
CAS No.: 32497-38-4
M. Wt: 528.5 g/mol
InChI Key: GDFOHGQLIJYMJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N,N’-(9,9’,10,10’-tetrahydro-9,9’,10’,10’-tetraoxo[1,1’-bianthracene]-2,2’-diyl)bis- is a complex organic compound with the molecular formula C42H24N2O6 This compound is characterized by its unique structure, which includes two acetamide groups linked to a bianthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N’-(9,9’,10,10’-tetrahydro-9,9’,10’,10’-tetraoxo[1,1’-bianthracene]-2,2’-diyl)bis- typically involves the reaction of bianthracene derivatives with acetamide under specific conditions. The process may include steps such as:

    Formation of the Bianthracene Core: This involves the cyclization of appropriate precursors to form the bianthracene structure.

    Introduction of Acetamide Groups: The acetamide groups are introduced through nucleophilic substitution reactions, often using acetic anhydride or acetyl chloride as reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N’-(9,9’,10,10’-tetrahydro-9,9’,10’,10’-tetraoxo[1,1’-bianthracene]-2,2’-diyl)bis- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives.

Scientific Research Applications

Acetamide, N,N’-(9,9’,10,10’-tetrahydro-9,9’,10’,10’-tetraoxo[1,1’-bianthracene]-2,2’-diyl)bis- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N,N’-(9,9’,10,10’-tetrahydro-9,9’,10’,10’-tetraoxo[1,1’-bianthracene]-2,2’-diyl)bis- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(2-methoxyphenyl)-: A related compound with a different substitution pattern.

    N,N’-(9,9’,10,10’-tetraoxo-9,9’,10,10’-tetrahydro-1,1’-bianthracene-4,4’-diyl)dibenamide: Another derivative with similar structural features.

Uniqueness

Acetamide, N,N’-(9,9’,10,10’-tetrahydro-9,9’,10’,10’-tetraoxo[1,1’-bianthracene]-2,2’-diyl)bis- is unique due to its specific bianthracene core and the presence of two acetamide groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

32497-38-4

Molecular Formula

C32H20N2O6

Molecular Weight

528.5 g/mol

IUPAC Name

N-[1-(2-acetamido-9,10-dioxoanthracen-1-yl)-9,10-dioxoanthracen-2-yl]acetamide

InChI

InChI=1S/C32H20N2O6/c1-15(35)33-23-13-11-21-25(31(39)19-9-5-3-7-17(19)29(21)37)27(23)28-24(34-16(2)36)14-12-22-26(28)32(40)20-10-6-4-8-18(20)30(22)38/h3-14H,1-2H3,(H,33,35)(H,34,36)

InChI Key

GDFOHGQLIJYMJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)C4=C(C=CC5=C4C(=O)C6=CC=CC=C6C5=O)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.